
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is a zirconium-based compound known for its catalytic properties. It is often used in polymerization reactions, particularly in the production of polyolefins. The compound’s unique structure allows it to facilitate various chemical reactions, making it a valuable catalyst in industrial and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) typically involves the reaction of zirconium tetrachloride with ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium. The process includes several steps:
Formation of Dichloro Complex: Reacting zirconium tetrachloride with ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium in the presence of a suitable solvent.
Purification: The product is purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Substitution Reactions: The compound can participate in substitution reactions, where ligands attached to the zirconium center are replaced by other groups.
Common Reagents and Conditions
Reagents: Common reagents include olefins, hydrogen, and various organic solvents.
Major Products
The major products formed from these reactions are high molecular weight polyolefins, which are used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This activation facilitates the polymerization process, leading to the formation of high molecular weight polymers. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[rel-(7aR,7′aR)-1,2-ethanediylbis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]zirconium
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
Uniqueness
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is unique due to its specific structure, which provides enhanced catalytic properties compared to similar compounds. Its ability to facilitate polymerization reactions efficiently makes it a valuable catalyst in both research and industrial applications .
Eigenschaften
CAS-Nummer |
132881-67-5 |
---|---|
Molekularformel |
C22H28Zr+2 |
Molekulargewicht |
383.69 |
IUPAC-Name |
(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+) |
InChI |
InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1 |
InChI-Schlüssel |
BFCNVERTNMBVEA-QNBGGDODSA-N |
SMILES |
[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.